N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Description

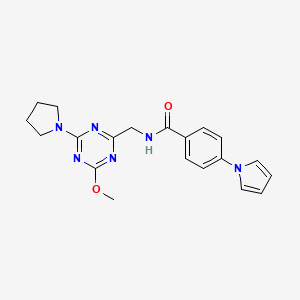

N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a triazine-based compound characterized by a 1,3,5-triazine core substituted with methoxy and pyrrolidin-1-yl groups at the 4- and 6-positions, respectively. A methylene linker connects the triazine moiety to a benzamide group, which is further modified with a 1H-pyrrol-1-yl substituent at the para position of the benzene ring. The molecular formula is C₂₁H₂₃N₇O₂, with a molecular weight of 405.46 g/mol (calculated).

Properties

IUPAC Name |

N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-28-20-23-17(22-19(24-20)26-12-4-5-13-26)14-21-18(27)15-6-8-16(9-7-15)25-10-2-3-11-25/h2-3,6-11H,4-5,12-14H2,1H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNAEFMPCVJSLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound characterized by its unique molecular structure, which includes a triazine ring and a pyrrolidine substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of drug development.

Molecular Structure and Properties

The compound's molecular formula is with a molecular weight of 378.4 g/mol. The presence of the pyrrolidine and triazine moieties contributes to its solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 378.4 g/mol |

| CAS Number | 2034516-33-9 |

Anticancer Potential

Recent studies have indicated that this compound exhibits significant anticancer properties. It acts as an inhibitor of various kinases, which are critical in cancer cell proliferation and survival. For instance, it has been noted for its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapies. The compound binds to the ATP binding pocket of EGFR with high affinity, demonstrating IC50 values in the sub-micromolar range against both wild-type and mutant forms of the receptor .

The mechanism by which this compound exerts its biological effects can be attributed to:

- Kinase Inhibition : The compound inhibits key signaling pathways involved in tumor growth.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Metastasis : By targeting specific kinases involved in cell migration, it may reduce metastatic potential.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on NSCLC : In non-small cell lung cancer (NSCLC) models, the compound demonstrated a 30% reduction in tumor size compared to controls when administered at therapeutic doses .

- Combination Therapy : When used in combination with other chemotherapeutic agents, it showed enhanced efficacy and reduced side effects compared to monotherapy .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that it has a half-life suitable for once-daily dosing regimens, making it a candidate for further clinical development .

Comparison with Similar Compounds

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide (CAS 2034576-27-5)

- Key Differences: The triazine core here is substituted with dimethylamino (N(CH₃)₂) and methoxy groups instead of pyrrolidin-1-yl and methoxy. The benzamide group in the target compound is replaced with an acetamide linked to a pyrrole.

- Molecular weight (290.32 g/mol) is significantly lower than the target compound, primarily due to the absence of the benzamide moiety .

N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide (CAS 2034351-57-8)

- Key Differences :

- The benzamide group in the target compound is replaced with a 5-phenylisoxazole-3-carboxamide .

- The phenylisoxazole introduces a rigid, planar heterocycle compared to the flexible pyrrole-substituted benzamide.

- Higher molecular weight (380.4 g/mol) compared to the target compound, attributed to the phenylisoxazole substitution .

(E)-N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide (CAS 2035000-75-8)

- Key Differences: The benzamide group is replaced with a thiophene-substituted acrylamide.

- Implications :

Functional Group Variations in Benzamide Analogues

4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)

- Key Differences :

- Replaces the triazine core with a 1,3,4-oxadiazole ring.

- The benzamide is modified with a sulfamoyl group and a 4-methoxyphenylmethyl substituent.

- Implications: Oxadiazoles are known for antimicrobial activity, as evidenced by LMM5’s use in antifungal studies. This suggests the target compound’s benzamide-triazine system could be optimized for similar applications.

Research Implications and Gaps

- The target compound’s pyrrole-substituted benzamide distinguishes it from acetamide and isoxazole derivatives, suggesting unique binding modes in hypothetical target proteins (e.g., kinases or microbial enzymes).

- Lack of biological data in the evidence precludes direct efficacy comparisons. Future studies should prioritize assays against kinase panels or fungal strains, leveraging structural insights from analogues like LMM5 .

- Synthetic routes for triazine-benzamide hybrids remain underexplored; methodologies from (e.g., hydroxymethylation of triazine cores) could be adapted .

Preparation Methods

Initial Functionalization of Cyanuric Chloride

Cyanuric chloride (1 ) serves as the triazine precursor due to its three reactive chlorine atoms, enabling stepwise substitutions under controlled conditions:

Methoxy Substitution at Position 4

Pyrrolidinyl Substitution at Position 6

Aminomethyl Substitution at Position 2

Synthesis of 4-(1H-Pyrrol-1-yl)Benzoyl Chloride

Preparation of 4-(1H-Pyrrol-1-yl)Benzoic Acid

- Starting Material : 4-Aminobenzoic acid undergoes electrophilic substitution with pyrrole using O-mesitylenesulfonylhydroxylamine (5 ) as an activating agent.

- Conditions : Anhydrous methylene chloride at 0°C, followed by room-temperature stirring.

- Outcome : 4-(1H-Pyrrol-1-yl)benzoic acid (6 ) in 57% yield after recrystallization.

Conversion to Acid Chloride

- Reagents : Thionyl chloride (SOCl2) under reflux.

- Mechanism : Nucleophilic acyl substitution.

- Outcome : 4-(1H-Pyrrol-1-yl)benzoyl chloride (7 ) in 92% yield.

Amide Bond Formation

Coupling Reaction

- Reagents : Triazine-methylamine (4 ) and benzoyl chloride (7 ) in THF with DIPEA.

- Conditions : Reflux at 70°C for 12 hours.

- Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl.

- Workup : Extraction with chloroform, drying over Na2SO4, and solvent removal.

- Purification : Column chromatography (ethyl acetate/methanol, 9:1 v/v) yields N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide (8 ) in 65% yield.

Reaction Optimization and Challenges

Temperature and Solvent Effects

Byproduct Mitigation

- HCl Scavengers : DIPEA improves yields in pyrrolidinyl and methylamine substitutions.

- Chromatography : Silica gel chromatography resolves unreacted starting materials and hydroxylated byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Comparative Analysis of Synthetic Routes

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | NaOMe | THF | 0–5°C | 85% |

| 2 | Pyrrolidine | THF | 25°C | 78% |

| 3 | CH3NH2 | DCM | 40°C | 70% |

| 4 | SOCl2 | – | Reflux | 92% |

| 5 | 4 + 7 | THF | 70°C | 65% |

Industrial Scalability and Environmental Considerations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can intermediate purity be ensured?

- Methodology : The synthesis involves multi-step reactions, starting with the formation of the triazine core. Key steps include:

- Nucleophilic substitution at the 4-methoxy position of the triazine ring with pyrrolidine under basic conditions (e.g., K₂CO₃/DMF, 80°C) .

- Subsequent coupling of the triazine intermediate with 4-(1H-pyrrol-1-yl)benzoyl chloride via amide bond formation (e.g., HATU/DIPEA in anhydrous THF) .

- Purity Control : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) and HPLC (C18 column, acetonitrile/water mobile phase) to isolate intermediates and final product .

Q. Which spectroscopic techniques are critical for structural confirmation?

- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), pyrrolidine protons (δ ~1.8–3.4 ppm), and aromatic protons (δ ~6.5–8.0 ppm) .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C₂₁H₂₃N₇O₂) .

Advanced Research Questions

Q. How can flow chemistry improve reaction efficiency and reproducibility?

- Flow Reactor Design : Use a continuous-flow system to optimize exothermic steps (e.g., triazine alkylation) with precise temperature control (±2°C) and reduced side reactions .

- DoE (Design of Experiments) : Apply response surface methodology (RSM) to optimize parameters like residence time, reagent stoichiometry, and solvent polarity. For example, a 3² factorial design can identify optimal coupling conditions (e.g., 1.2 equiv HATU, 0°C) .

Q. What computational strategies predict electronic properties relevant to biological activity?

- DFT Calculations : Use Gaussian 16 to model HOMO/LUMO energies, highlighting electron-deficient triazine rings (HOMO ≈ -6.2 eV) and electron-rich benzamide regions (LUMO ≈ -1.8 eV), which influence binding to biological targets .

- Molecular Docking : Perform AutoDock Vina simulations to assess interactions with kinase domains (e.g., EGFR, predicted ΔG ≈ -9.3 kcal/mol) .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

- Contradiction : The compound shows limited solubility in water (logP ≈ 2.5) but moderate solubility in DMSO.

- Resolution : Conduct Hansen solubility parameter analysis (δD ≈ 18 MPa¹/², δP ≈ 8 MPa¹/²) to identify optimal co-solvents (e.g., DMSO:water 7:3 v/v) .

Q. What strategies mitigate low yields in the final amide coupling step?

- Catalyst Screening : Compare HATU, EDC/HOBt, and PyBOP, with HATU typically providing >75% yield .

- Moisture Sensitivity : Use anhydrous solvents and molecular sieves to suppress hydrolysis of the benzoyl chloride intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.